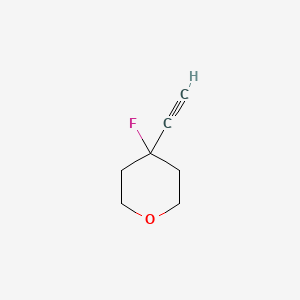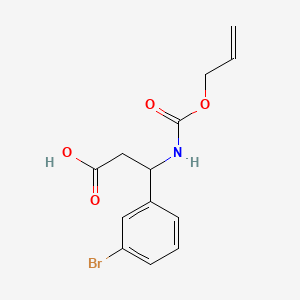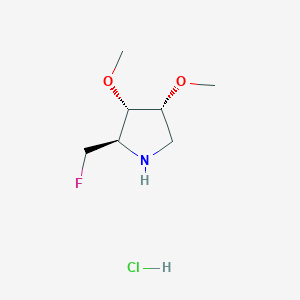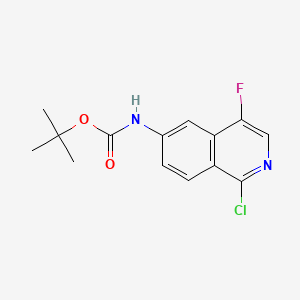
4-Ethynyl-4-fluorooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-4-fluorooxane is a chemical compound characterized by the presence of both ethynyl and fluoro functional groups attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4-fluorooxane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of 4-fluorobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group with a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-4-fluorooxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions to yield hydrocarbon derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted oxane derivatives.
Applications De Recherche Scientifique
4-Ethynyl-4-fluorooxane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral properties, particularly in the inhibition of HIV reverse transcriptase.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-4-fluorooxane, particularly in its antiviral applications, involves the inhibition of reverse transcriptase. The compound acts as a chain-terminating agent by incorporating into the nascent DNA chain and preventing further elongation. This is achieved through interactions at the polymerase active site, where the ethynyl group fits into a conserved hydrophobic pocket .
Comparaison Avec Des Composés Similaires
4-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA): A potent antiviral compound with a similar ethynyl and fluoro substitution pattern.
4-Ethynyltoluene: Another ethynyl-substituted compound used in organic synthesis.
Uniqueness: 4-Ethynyl-4-fluorooxane is unique due to its combination of ethynyl and fluoro groups on an oxane ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H9FO |
|---|---|
Poids moléculaire |
128.14 g/mol |
Nom IUPAC |
4-ethynyl-4-fluorooxane |
InChI |
InChI=1S/C7H9FO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6H2 |
Clé InChI |
LMOZTDASZIMNGV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCOCC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)

![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)


![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)


![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)

![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
